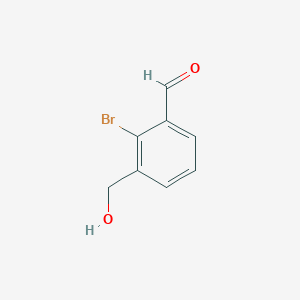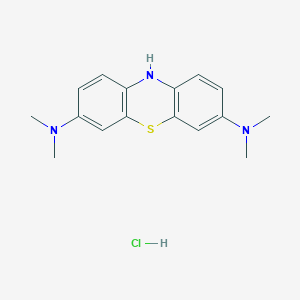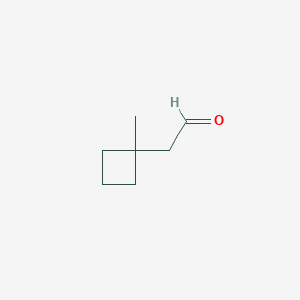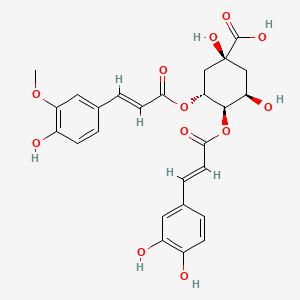
2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is a chemical compound that belongs to the class of isothiazolones. Isothiazolones are known for their antimicrobial properties and are widely used as preservatives in various industrial and consumer products. This compound, in particular, has gained attention due to its effectiveness in inhibiting the growth of bacteria and fungi.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one typically involves the reaction of 5-chloro-2-isothiazolin-3-one with isopropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to optimize yield and purity. The final product is then purified using techniques such as distillation or crystallization to remove any impurities.
化学反应分析
Types of Reactions
2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted isothiazolones depending on the nucleophile used.
科学研究应用
2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic applications, including its use as an antifungal and antibacterial agent.
Industry: Used as a preservative in various products, including paints, adhesives, and personal care products, to prevent microbial growth.
作用机制
The antimicrobial activity of 2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is primarily due to its ability to disrupt the cell membranes of bacteria and fungi. The compound interacts with the thiol groups of proteins and enzymes, leading to the inactivation of essential cellular functions. This results in the inhibition of microbial growth and ultimately cell death.
相似化合物的比较
Similar Compounds
5-chloro-2-methyl-4-isothiazolin-3-one: Another isothiazolone compound with similar antimicrobial properties.
2-methyl-4-isothiazolin-3-one: Known for its use as a preservative in various industrial applications.
1,2-benzisothiazolin-3-one: Widely used as a biocide in industrial and consumer products.
Uniqueness
2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is unique due to its specific substitution pattern, which enhances its antimicrobial efficacy compared to other isothiazolones. The presence of the isopropyl group and the dioxo functionality contributes to its stability and effectiveness as a preservative.
属性
分子式 |
C6H8ClNO3S |
|---|---|
分子量 |
209.65 g/mol |
IUPAC 名称 |
5-chloro-1,1-dioxo-2-propan-2-yl-1,2-thiazol-3-one |
InChI |
InChI=1S/C6H8ClNO3S/c1-4(2)8-6(9)3-5(7)12(8,10)11/h3-4H,1-2H3 |
InChI 键 |
STYSQTJWGBONHU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=O)C=C(S1(=O)=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Urea, N-(2,4-difluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338971.png)
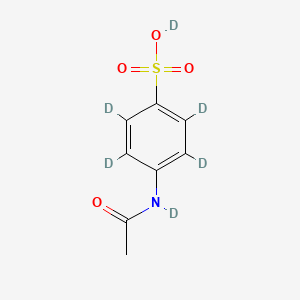
![4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12338997.png)
![Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338998.png)
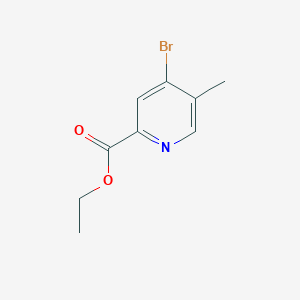

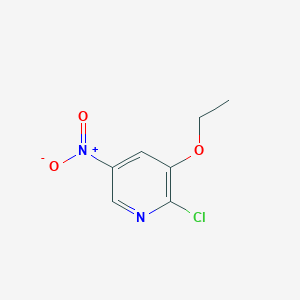
![3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B12339016.png)
![1-[(Isocyanomethyl)sulfonyl]butane](/img/structure/B12339018.png)
